Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate
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Overview
Description
Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates This compound features a bromophenyl group and a phenylsulfonyl group attached to a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of methyl glycinate with 3-bromophenyl isocyanate and phenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the desired product. The reaction conditions may include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the sulfonyl group or to modify the bromophenyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Derivatives with different substituents on the phenyl ring.
Oxidation: Sulfone derivatives.
Reduction: De-brominated or de-sulfonylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromophenyl and phenylsulfonyl groups may play a role in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate
- Methyl N-(3-fluorophenyl)-N-(phenylsulfonyl)glycinate
- Methyl N-(3-iodophenyl)-N-(phenylsulfonyl)glycinate
Uniqueness
Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can also affect the compound’s physical properties, such as solubility and melting point.
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3-bromoanilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c1-21-15(18)11-17(13-7-5-6-12(16)10-13)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIKUUMOLMTVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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